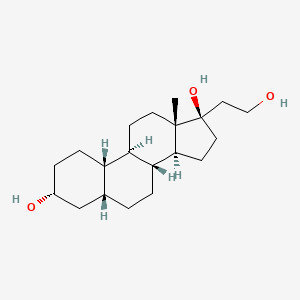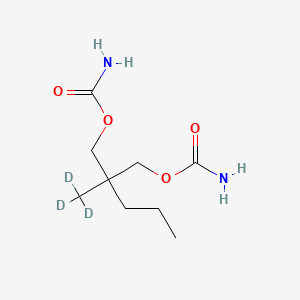
5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride is a heterocyclic compound that contains a thiadiazole ring. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole with hydrazine hydrate in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or column chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can participate in substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiadiazole derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1,2,4-thiadiazole: A precursor in the synthesis of 5-Hydrazinyl-3-methyl-1,2,4-thiadiazole dihydrochloride.
5-Amino-3-methyl-1,2,4-thiadiazole: Another derivative with similar biological activities.
Uniqueness
This compound is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C3H8Cl2N4S |
|---|---|
Molekulargewicht |
203.09 g/mol |
IUPAC-Name |
(3-methyl-1,2,4-thiadiazol-5-yl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C3H6N4S.2ClH/c1-2-5-3(6-4)8-7-2;;/h4H2,1H3,(H,5,6,7);2*1H |
InChI-Schlüssel |
QSNRSEUSAWOOPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=N1)NN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


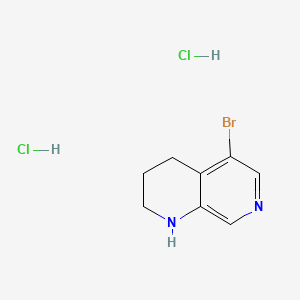
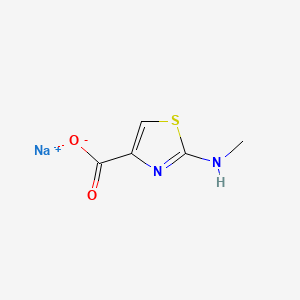
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)

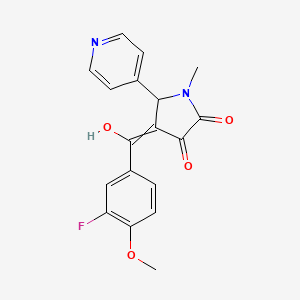
![2-[4-(Benzyloxy)phenyl]ethanamine-d4](/img/structure/B13448280.png)
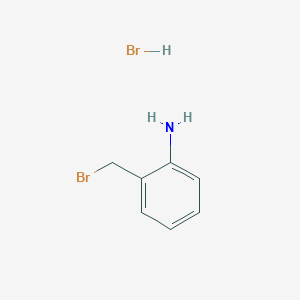

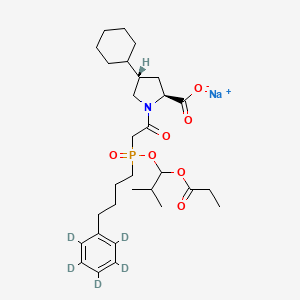
![5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid](/img/structure/B13448325.png)
